molecular formula C4H4N2O2 B175364 3,5-Pyridazinediol CAS No. 17285-29-9

3,5-Pyridazinediol

Cat. No. B175364
CAS RN: 17285-29-9
M. Wt: 112.09 g/mol
InChI Key: OTOJGQWOSFQJAH-UHFFFAOYSA-N
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Description

3,5-Pyridazinediol is a chemical compound with the molecular formula C4H4N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3,5-Pyridazinediol, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the design and synthesis of novel derivatives of pyrimidothienopyridazine .


Molecular Structure Analysis

The molecular structure of 3,5-Pyridazinediol is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The molecular weight of 3,5-Pyridazinediol is approximately 112.087 Da .


Chemical Reactions Analysis

3,6-Pyridazinediol, a related compound, has been found to react with iron(III) in an acid medium to give a pink color. This color reaction is specific for iron(III) and obeys Beer’s law .

Scientific Research Applications

Application 1: Spectrophotometric Determination of Iron

  • Summary of the Application : 3,6-Pyridazinediol is used as a specific spectrophotometric reagent for the determination of iron . This method is based on the color reaction of iron (III) with 3,6-Pyridazinediol in the presence of nitric acid, which produces a pink color .
  • Methods of Application or Experimental Procedures : Iron (III) reacts with 3,6-Pyridazinediol in the presence of nitric acid to produce a pink color. The intensity of the solution’s color is proportional to the concentration of the absorbing species, and the absorption is proportional to the substance concentration . A calibration curve is built following Beer’s Law, and the iron concentration is verified using the equation of the calibration curve and the absorption under the same experimental conditions .
  • Results or Outcomes : The color reaction is specific for iron (III), has 1 µg/ml as the visual limit of identification, and provides the basis of a new spectrophotometric method for the determination of iron .

Application 2: Antimicrobial and Antidepressant

  • Summary of the Application : Pyridazine and pyridazinone derivatives, which include 3,5-Pyridazinediol, have shown a wide range of pharmacological activities such as antimicrobial and antidepressant .
  • Methods of Application or Experimental Procedures : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using standard pharmacological assays .

Application 3: Anti-hypertensive and Anticancer

  • Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have also been found to have anti-hypertensive and anticancer activities .
  • Methods of Application or Experimental Procedures : As with the antimicrobial and antidepressant applications, these compounds are synthesized and then tested using standard pharmacological assays .
  • Results or Outcomes : Again, the specific outcomes can vary, but many derivatives have shown promising results in preclinical testing for anti-hypertensive and anticancer activities .

Application 4: Anti-inflammatory and Analgesic

  • Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have been demonstrated to possess anti-inflammatory and analgesic properties .
  • Methods of Application or Experimental Procedures : These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using standard pharmacological assays .

Application 5: Antiplatelet and Antiulcer

  • Summary of the Application : Pyridazine and pyridazinone derivatives, including 3,5-Pyridazinediol, have also been found to have antiplatelet and antiulcer activities .
  • Methods of Application or Experimental Procedures : As with the antimicrobial and antidepressant applications, these compounds are synthesized and then tested using standard pharmacological assays .
  • Results or Outcomes : Again, the specific outcomes can vary, but many derivatives have shown promising results in preclinical testing for antiplatelet and antiulcer activities .

Safety And Hazards

3,5-Pyridazinediol is used for research and development purposes only and is not intended for medicinal, household, or other uses . It can cause serious eye irritation and may cause respiratory irritation. It is also suspected of causing genetic defects .

properties

IUPAC Name

4-hydroxy-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-5-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJGQWOSFQJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716037
Record name 5-Hydroxypyridazin-3(2H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40716037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3,5-diol

CAS RN

17285-29-9
Record name 17285-29-9
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Record name 5-Hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydropyridazin-3-one
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